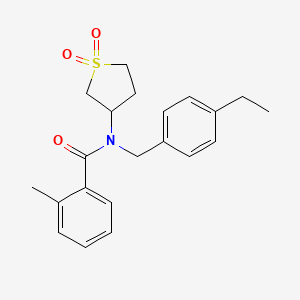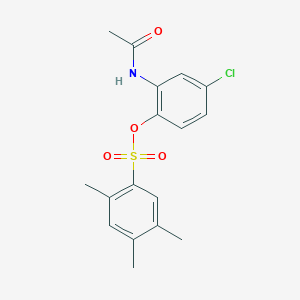
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that combines an acetylamino group, a chlorophenyl group, and a trimethylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the phenyl ring.
Sulfonation: The attachment of the trimethylbenzenesulfonate group.
Each step requires specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride in the presence of a base like pyridine. Chlorination might involve the use of thionyl chloride or phosphorus pentachloride. Sulfonation typically requires a sulfonating agent such as chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially converting the acetylamino group to a nitro group.
Reduction: This can reduce the nitro group back to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products depend on the type of reaction. For example, oxidation might yield a nitro derivative, while substitution could produce a hydroxyl or amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile building block.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives could be investigated for their pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry
In industrial applications, this compound might be used in the production of dyes, pigments, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-4-chlorophenyl benzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,4-dimethylbenzenesulfonate
- 2-(Acetylamino)-4-chlorophenyl 2,5-dimethylbenzenesulfonate
Uniqueness
What sets 2-(Acetylamino)-4-chlorophenyl 2,4,5-trimethylbenzenesulfonate apart is the presence of the trimethylbenzenesulfonate group, which can influence its reactivity and interactions with other molecules. This unique structural feature might confer specific properties, such as increased stability or altered solubility, making it particularly useful in certain applications.
Properties
Molecular Formula |
C17H18ClNO4S |
|---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
(2-acetamido-4-chlorophenyl) 2,4,5-trimethylbenzenesulfonate |
InChI |
InChI=1S/C17H18ClNO4S/c1-10-7-12(3)17(8-11(10)2)24(21,22)23-16-6-5-14(18)9-15(16)19-13(4)20/h5-9H,1-4H3,(H,19,20) |
InChI Key |
YJTZKNFZVRYGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5Z)-4-oxo-5-{[5-(piperidin-1-yl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12127407.png)
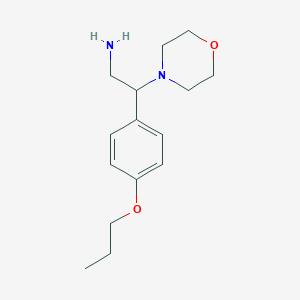
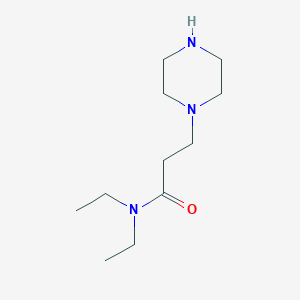
![1'-[2-(dimethylamino)ethyl]-3'-[(4-ethoxyphenyl)carbonyl]-1-ethyl-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127420.png)
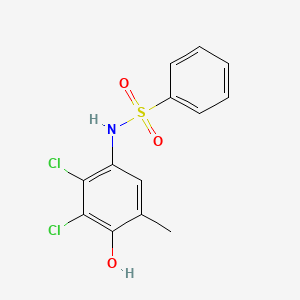
![N-{4-[2-hydroxy-3-(piperidin-1-yl)propoxy]phenyl}acetamide](/img/structure/B12127428.png)

![[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12127435.png)
![N-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12127449.png)

![2'-Methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12127470.png)


